molecular formula C17H23N3O4S2 B2715895 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide CAS No. 1170259-41-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide

Katalognummer: B2715895
CAS-Nummer: 1170259-41-2
Molekulargewicht: 397.51
InChI-Schlüssel: KYWYHSCLCMGDTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has resulted in a potent and selective GIRK1/2 activator .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Applications

Studies have revealed the potential of celecoxib derivatives, which share a structural similarity with the compound , in offering anti-inflammatory and analgesic benefits without causing significant tissue damage in liver, kidney, colon, and brain, showcasing their safer profile compared to traditional NSAIDs (Küçükgüzel et al., 2013).

Antioxidant Properties

The derivatives of this compound class have been synthesized and evaluated for their antioxidant capacities, indicating potential therapeutic applications in oxidative stress-related conditions, although specific details on N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide were not found in the provided literature.

Anticancer Activity

Several studies have focused on the anticancer potential of sulfonamide derivatives, highlighting their ability to inhibit human carbonic anhydrase IX or XII, enzymes associated with tumor growth and metastasis. Compounds with structural similarities have shown promising cytotoxic activities against various cancer cell lines, suggesting a pathway to developing new anticancer drug candidates (Gul et al., 2018).

Anti-HCV Activity

Certain celecoxib derivatives have exhibited modest inhibition of HCV NS5B RdRp activity, suggesting a potential role in antiviral therapy, particularly in the treatment of hepatitis C virus infections (Küçükgüzel et al., 2013).

Enzyme Inhibition

The compound and its derivatives have been investigated for their enzyme inhibition properties, particularly targeting carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like glaucoma, neurological disorders, and cancer (Yamali et al., 2020).

Zukünftige Richtungen

The future directions for this compound could involve further optimization of its structure to improve its potency as a GIRK1/2 activator . Additionally, it could be evaluated for its potential therapeutic applications in conditions such as pain perception, epilepsy, reward/addiction, and anxiety .

Eigenschaften

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-12(2)14-4-6-16(7-5-14)26(23,24)19-17-10-13(3)18-20(17)15-8-9-25(21,22)11-15/h4-7,10,12,15,19H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWYHSCLCMGDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.